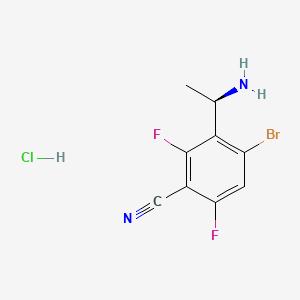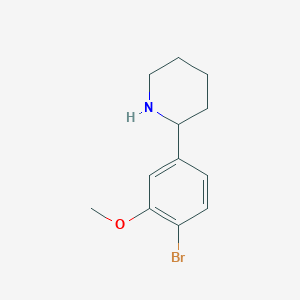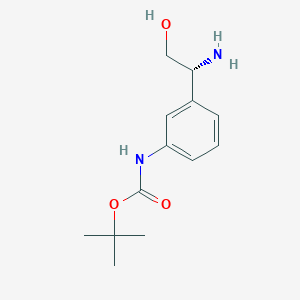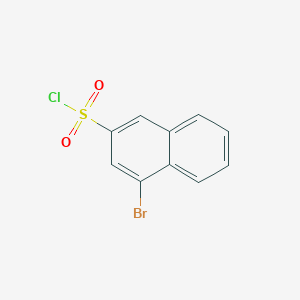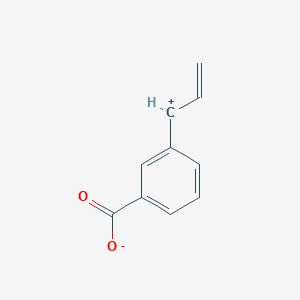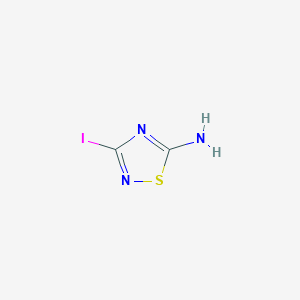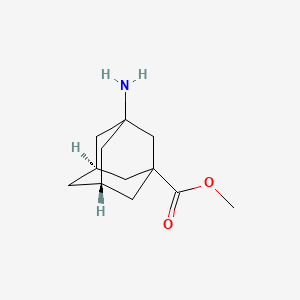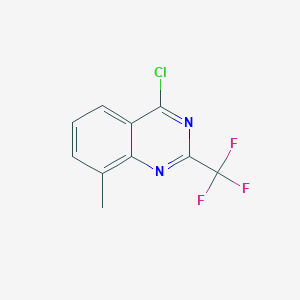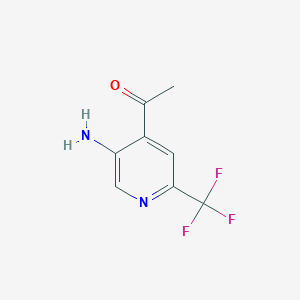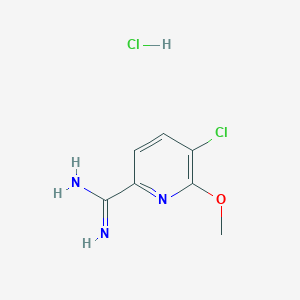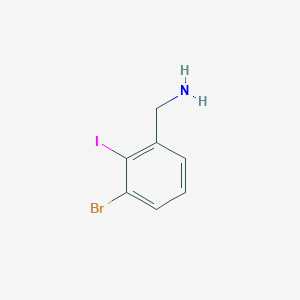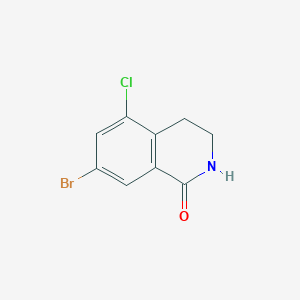
7-Bromo-5-chloro-3,4-dihydroisoquinolin-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-5-chloro-3,4-dihydroisoquinolin-1(2H)-one is a heterocyclic compound that belongs to the isoquinolinone family. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of pharmaceuticals and other organic compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-5-chloro-3,4-dihydroisoquinolin-1(2H)-one typically involves the bromination and chlorination of a dihydroisoquinolinone precursor. Common reagents used in these reactions include bromine and chlorine sources, often under controlled conditions to ensure selective halogenation.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale halogenation reactions using automated systems to control temperature, pressure, and reagent addition. The use of catalysts and solvents can also play a crucial role in optimizing yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: This compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives, while substitution can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 7-Bromo-5-chloro-3,4-dihydroisoquinolin-1(2H)-one depends on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- 7-Bromo-3,4-dihydroisoquinolin-1(2H)-one
- 5-Chloro-3,4-dihydroisoquinolin-1(2H)-one
- 7-Bromo-5-chloroisoquinolin-1(2H)-one
Uniqueness
The presence of both bromine and chlorine atoms in 7-Bromo-5-chloro-3,4-dihydroisoquinolin-1(2H)-one may confer unique chemical and biological properties compared to its analogs. These halogen atoms can influence the compound’s reactivity, stability, and interactions with biological targets.
Propiedades
Fórmula molecular |
C9H7BrClNO |
|---|---|
Peso molecular |
260.51 g/mol |
Nombre IUPAC |
7-bromo-5-chloro-3,4-dihydro-2H-isoquinolin-1-one |
InChI |
InChI=1S/C9H7BrClNO/c10-5-3-7-6(8(11)4-5)1-2-12-9(7)13/h3-4H,1-2H2,(H,12,13) |
Clave InChI |
IAGRPCJSZAJSCF-UHFFFAOYSA-N |
SMILES canónico |
C1CNC(=O)C2=C1C(=CC(=C2)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



